molecular formula C15H14N2O B5670963 4-(1,3-benzoxazol-2-yl)-N,N-dimethylaniline CAS No. 840-57-3

4-(1,3-benzoxazol-2-yl)-N,N-dimethylaniline

Cat. No. B5670963
CAS RN: 840-57-3
M. Wt: 238.28 g/mol
InChI Key: NLWWHMRHFRTAII-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery . They have been synthesized via different pathways using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Safety and Hazards

The safety data sheet for a similar compound, “4-(1,3-Benzoxazol-2-yl)aniline”, indicates that it is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Benzoxazoles and their derivatives have been extensively used in drug discovery and have shown promising results in various biological activities. Therefore, the future research directions could include exploring the potential biological activities of “4-(1,3-benzoxazol-2-yl)-N,N-dimethylaniline” and its derivatives .

properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWWHMRHFRTAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354076
Record name Benzenamine, 4-(2-benzoxazolyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

840-57-3
Record name Benzenamine, 4-(2-benzoxazolyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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